3-Iodo-4-aminobenzylguanidine
Description
3-Iodo-4-aminobenzylguanidine is a halogenated aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 3-position, an amino group (-NH₂) at the 4-position, and a benzylguanidine moiety. This structure confers unique chemical properties, including enhanced reactivity due to the iodine atom (a strong electron-withdrawing group) and hydrogen-bonding capabilities from the amino and guanidine groups.
The iodine atom facilitates applications in radiopharmaceuticals (e.g., iodine-131 labeling) and cross-coupling reactions (e.g., Suzuki-Miyaura), while the guanidine group enables interactions with biological targets, such as ion channels or enzymes, making it relevant in drug discovery .
Properties
CAS No. |
106941-20-2 |
|---|---|
Molecular Formula |
C8H11IN4 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
2-[(4-amino-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13) |
InChI Key |
BSBGVSWPOFOHRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)N |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)N |
Other CAS No. |
106941-20-2 |
Synonyms |
3-iodo-4-aminobenzylguanidine 4-AIBG 4-amino-3-iodobenzylguanidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Key Compounds:
4-Aminobenzylamine Structure: Benzene ring with -NH₂ at the 4-position and a benzylamine side chain. Properties: Lacks iodine; higher aqueous solubility due to the primary amine. Used as a precursor in peptide synthesis . Contrast: Less reactive in halogen-based coupling reactions compared to 3-iodo derivatives.
3-Amino-4-chlorobenzoic Acid Structure: Chlorine at 4-position, -NH₂ at 3-position, and a carboxylic acid group. Properties: Enhanced acidity (pKa ~2.5) due to the -COOH group. Used in dye synthesis and as a corrosion inhibitor . Contrast: The chlorine atom offers weaker leaving-group capability than iodine, limiting its utility in nucleophilic substitution.
Tizanidine Derivatives (A, B, C) Structure: Imidazoline ring with chloro and amino substituents (exact structures vary). Properties: Muscle relaxants with selective α₂-adrenergic receptor agonism. Require rigorous separation to avoid side effects . Contrast: Lack iodine but share pharmacological relevance in targeting neurological pathways.
Table 1: Physicochemical and Functional Comparison
Research Findings and Challenges
- Synthetic Challenges: The iodine group in this compound complicates purification due to its propensity for dehalogenation under basic conditions .
- Biological Interactions : Guanidine moiety enhances binding to adrenergic receptors, but iodine’s bulkiness may sterically hinder target engagement compared to smaller halogens .
- Regulatory Aspects : Analogues like tizanidine require advanced analytical methods (e.g., chiral chromatography) for isomer separation, a consideration for future 3-iodo derivatives .
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